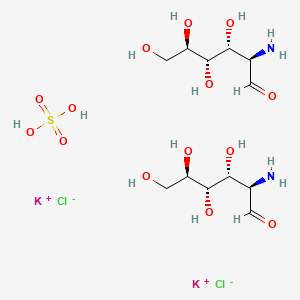

Glucosamine Sulfate Potassium Chloride

概要

説明

グルコサミン硫酸カリウム塩化物: は、関節の健康をサポートすることを目的とした栄養補助食品で一般的に使用される化合物です。グルコサミン硫酸と塩化カリウムの組み合わせで、グルコサミンは軟骨の形成と修復に重要な役割を果たすアミノ糖です。 この化合物は、しばしば変形性関節症やその他の関節関連疾患の症状を軽減するために使用されます .

準備方法

合成経路と反応条件: グルコサミン硫酸カリウム塩化物は、通常、グルコサミン塩酸塩と硫酸カリウムの反応によって合成されます。この反応には、以下の手順が含まれます。

溶解: グルコサミン塩酸塩を水に溶解します。

中和: 水酸化カリウムを加えて溶液を中和します。

硫酸化: 次に、硫酸カリウムを溶液に加えると、グルコサミン硫酸カリウム塩化物が生成されます。

結晶化: 溶液を結晶化させ、結晶を回収して乾燥させます.

工業生産方法: 工業現場では、グルコサミン硫酸カリウム塩化物の生産には、上記の反応が制御された条件下で行われる大規模反応器が使用されます。このプロセスには、以下が含まれます。

混合: 大型ミキサーを使用して、反応物を混合します。

加熱: 反応を促進するために、混合物を加熱します。

ろ過: 得られた溶液をろ過して不純物を除去します。

化学反応の分析

反応の種類: グルコサミン硫酸カリウム塩化物は、次のようないくつかのタイプの化学反応を起こします。

加水分解: 水溶液中では、グルコサミン硫酸は加水分解して、グルコサミンと硫酸を生成します。

酸化: グルコサミンは酸化して、グルコサミン酸を生成します。

一般的な試薬と条件:

加水分解: 水および酸性または塩基性条件。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

生成される主な生成物:

加水分解: グルコサミンと硫酸。

酸化: グルコサミン酸。

置換: さまざまな置換グルコサミン誘導体.

科学研究の応用

化学: グルコサミン硫酸カリウム塩化物は、グリコサミノグリカンやその他の生体分子を研究する上で重要な、さまざまなグルコサミン誘導体の合成の前駆体として使用されます .

生物学: 生物学研究では、この化合物は、軟骨やその他の結合組織の合成における役割など、グルコサミンの細胞プロセスへの影響を研究するために使用されます .

医学: グルコサミン硫酸カリウム塩化物は、変形性関節症やその他の関節疾患の治療に広く使用されています。 軟骨の修復と維持に役立ち、痛みを軽減し、関節の機能を向上させるものと考えられています .

化学反応の分析

Types of Reactions: Glucosamine sulfate potassium chloride undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, glucosamine sulfate can hydrolyze to form glucosamine and sulfuric acid.

Oxidation: Glucosamine can be oxidized to form glucosaminic acid.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

Hydrolysis: Glucosamine and sulfuric acid.

Oxidation: Glucosaminic acid.

Substitution: Various substituted glucosamine derivatives.

科学的研究の応用

Chemistry: Glucosamine sulfate potassium chloride is used as a precursor in the synthesis of various glucosamine derivatives, which are important in the study of glycosaminoglycans and other biological molecules .

Biology: In biological research, this compound is used to study the effects of glucosamine on cellular processes, including its role in the synthesis of cartilage and other connective tissues .

Medicine: this compound is widely used in the treatment of osteoarthritis and other joint disorders. It is believed to help in the repair and maintenance of cartilage, thereby reducing pain and improving joint function .

Industry: In the pharmaceutical industry, this compound is used in the formulation of dietary supplements and medications aimed at improving joint health .

作用機序

グルコサミン硫酸カリウム塩化物は、主に以下のメカニズムを通じて効果を発揮します。

軟骨合成: グルコサミンは、軟骨の必須成分であるグリコサミノグリカンにとっての前駆体です。

抗炎症作用: グルコサミンは、関節組織の炎症を軽減することが示されており、痛みを軽減し、関節の機能を向上させることができます.

類似の化合物との比較

類似の化合物:

グルコサミン塩酸塩: 栄養補助食品で使用されるグルコサミンのもう1つの一般的な形態です。グルコサミン硫酸カリウム塩化物に似ていますが、硫酸基がありません。

N-アセチルグルコサミン: さまざまな生物学および医療用途で使用されるグルコサミンの誘導体です。

コンドロイチン硫酸: グルコサミンと組み合わせて使用されることが多いコンドロイチン硫酸は、関節の健康をサポートする別の化合物です.

比較:

グルコサミン塩酸塩とグルコサミン硫酸カリウム塩化物の比較: グルコサミン硫酸カリウム塩化物は、軟骨合成に不可欠な硫酸基が存在するため、関節の健康をサポートする上でより効果的であると考えられています.

N-アセチルグルコサミンとグルコサミン硫酸カリウム塩化物の比較: N-アセチルグルコサミンは、グルコサミン硫酸カリウム塩化物よりも安定しており、生物学的効果が異なります。

コンドロイチン硫酸とグルコサミン硫酸カリウム塩化物の比較: 両方の化合物は関節の健康をサポートするために使用されますが、異なるメカニズムで作用します。

類似化合物との比較

Glucosamine Hydrochloride: Another common form of glucosamine used in dietary supplements. It is similar to glucosamine sulfate potassium chloride but lacks the sulfate group.

N-Acetyl Glucosamine: A derivative of glucosamine that is used in various biological and medical applications.

Chondroitin Sulfate: Often used in combination with glucosamine, chondroitin sulfate is another compound that supports joint health.

Comparison:

Glucosamine Hydrochloride vs. This compound: this compound is believed to be more effective in supporting joint health due to the presence of the sulfate group, which is essential for cartilage synthesis.

N-Acetyl Glucosamine vs. This compound: N-Acetyl glucosamine is more stable and has different biological effects compared to this compound.

Chondroitin Sulfate vs. This compound: Both compounds are used to support joint health, but they work through different mechanisms.

特性

IUPAC Name |

dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRLIPOHALCCV-VQRMJQQYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2K2N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296149-08-0 | |

| Record name | Glucosamine sulfate potassium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

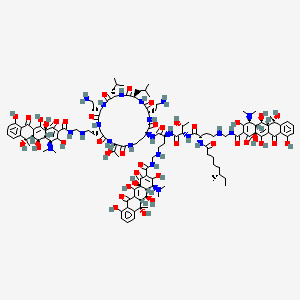

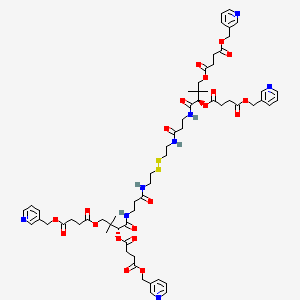

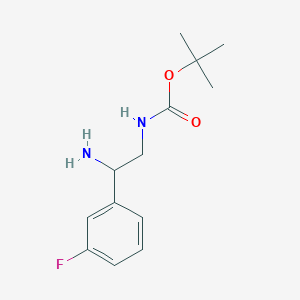

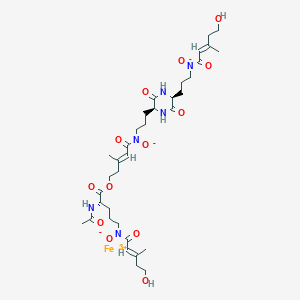

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in characterizing Glucosamine Sulfate Potassium Chloride and how have researchers addressed them?

A1: Analyzing this compound can be challenging. For instance, using High-Performance Liquid Chromatography (HPLC) with UV detection at the commonly used wavelength for Glucosamine (195 nm) can lead to interference from chloride ions present in the compound []. To overcome this, researchers have explored alternative detection methods and chromatographic conditions. One approach involves using a different type of HPLC column (Hedera NH2) and a mobile phase consisting of acetonitrile and phosphate buffer []. This method has shown improved separation and accurate quantification of Glucosamine without the need for derivatization. Additionally, thin layer chromatography (TLC) has been successfully employed to detect related substances in this compound, offering a simple, sensitive, and specific analytical tool for quality control [].

Q2: How does the preparation method of this compound impact its purity and what are the implications for its use in pharmaceutical applications?

A3: The purity of this compound is crucial, especially for pharmaceutical use. Studies highlight that achieving high purity levels requires careful control of the manufacturing process []. A multi-step process involving ion exchange reactions, the addition of a precipitating solvent like ethanol, and freeze-drying is typically employed [, ]. Optimization of parameters such as reaction temperature, reactant ratios, and solvent concentration is essential to maximize yield and minimize impurities. High purity levels are critical for ensuring the safety and efficacy of this compound in clinical settings.

Q3: Are there any safety concerns regarding the potassium content in this compound for specific patient populations?

A4: Yes, the potassium content in this compound raises concerns for patients with conditions requiring restricted potassium intake, such as those with renal disease []. While Glucosamine Hydrochloride and N-acetylglucosamine supplements available in Japan contain minimal potassium, foreign products often use this compound for stabilization, leading to significantly higher potassium levels []. This discrepancy highlights the importance of clear labeling and awareness among healthcare professionals regarding the potassium content of different Glucosamine supplements, especially when prescribing them to patients with restricted potassium intake.

Q4: What research has been conducted on improving the formulation of this compound?

A6: Researchers have investigated improving the delivery and efficacy of this compound through advanced formulations. One study focused on optimizing the parameters for aqueous-based film coating of tablets containing the compound []. This research explored the influence of spray rate and inlet air temperature on coating uniformity, efficiency, and stability, paving the way for developing oral dosage forms with enhanced bioavailability and patient compliance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)

![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)

![(1s,4s)-2-(3,4-Dichlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B1513082.png)

![(1S,4S)-2-(4-trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513090.png)

![3-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1513094.png)

![2-chloro-4-[(3-ethoxy-3-oxopropyl)ethylamino]-5-Pyrimidinecarboxylic acid ethyl ester](/img/structure/B1513097.png)